6-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide
Overview
Description
6-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide is a chemical compound with the molecular formula C8H9NO2S and a molecular weight of 183.23 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .
Synthesis Analysis
The synthesis of 6-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide has been achieved through various methods. One such method involves the Rh-catalyzed asymmetric hydrogenation of prochiral substituted benzo[b]thiophene 1,1-dioxides . This method has been successful in affording various chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides with high yields and excellent enantioselectivities .Molecular Structure Analysis
The InChI code for 6-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide is 1S/C8H9NO2S/c9-7-2-1-6-3-4-12(10,11)8(6)5-7/h1-2,5H,3-4,9H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure for further analysis .Chemical Reactions Analysis
The compound has been involved in various chemical reactions. For instance, its reduction with DIBAL-H yields 6-amino-2,3-dihydrobenzo[b]thiophene . This product can then be converted into 6-azido-2,3-dihydrobenzo[b]thiophene through standard procedures .Physical And Chemical Properties Analysis
The compound has a melting point of 203.5-204.5 °C and a predicted boiling point of 454.3±45.0 °C . It has a predicted density of 1.438±0.06 g/cm3 and a predicted pKa of 3.09±0.20 .Scientific Research Applications
- Tumor Necrosis Factor-α Converting Enzyme (TACE) Inhibitors : TACE plays a crucial role in inflammation and cancer progression. Compounds derived from this scaffold may serve as TACE inhibitors, potentially impacting diseases like rheumatoid arthritis and cancer .
- Antidiabetic Agents : Researchers have explored derivatives of this compound for their antidiabetic properties. These molecules could modulate glucose metabolism and insulin sensitivity .
- HIF-2α Inhibitors : Hypoxia-inducible factor-2α (HIF-2α) inhibitors are of interest in cancer therapy. The 2,3-dihydrobenzo[b]thiophene 1,1-dioxide scaffold may contribute to the development of such inhibitors .
Organic Synthesis and Intermediates
Beyond their direct pharmacological applications, these compounds serve as valuable intermediates in organic synthesis. Researchers use them to construct more complex molecules. For instance:
- Benzothiophene Derivatives : The scaffold provides a versatile platform for creating diverse benzothiophene derivatives. These compounds find use in materials science, agrochemicals, and pharmaceuticals .
Chiral Synthesis and Asymmetric Hydrogenation
Chirality is essential in drug design, and the 2,3-dihydrobenzo[b]thiophene 1,1-dioxide scaffold can be synthesized in a chiral form. Notably:
- Rh-Catalyzed Asymmetric Hydrogenation : Researchers have developed efficient methods to obtain chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides with high yields and excellent enantioselectivities. These chiral compounds have potential applications in drug discovery .
Scaffold for Targeted Drug Design
The scaffold’s unique structure makes it an attractive starting point for designing targeted drugs. Consider:
- Raloxifene Analogue : A derivative, 2,3-dihydroraloxifene, shares structural similarities with raloxifene, a selective estrogen receptor modulator. Such analogues may have therapeutic applications .
Materials Science and Optoelectronics
While not a primary application, the scaffold’s properties may find use in materials science:
- Optoelectronic Devices : Researchers explore the incorporation of these molecules into organic semiconductors for optoelectronic applications .
HIV-1 Reverse Transcriptase Inhibition
Although not yet fully explored, the scaffold’s potential as an HIV-1 reverse transcriptase inhibitor (NSC-380292) warrants further investigation .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors, influencing cellular processes .
Mode of Action
It’s possible that the compound interacts with its targets through hydrogen bonding or other types of molecular interactions
Biochemical Pathways
Related compounds have been implicated in various biological pathways, including those involved in inflammation, cancer, and metabolic disorders .
Result of Action
Similar compounds have been found to exert various biological effects, including anti-inflammatory, anticancer, and metabolic regulatory activities .
Safety and Hazards
The compound is classified under the GHS07 hazard class and carries the signal word 'Warning’ . Hazard statements associated with the compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Future Directions
The development of highly efficient asymmetric synthetic methodologies to construct compounds like 6-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide remains a challenging task . Future research could focus on improving the efficiency and selectivity of these synthesis methods. Additionally, given the biological activity of similar compounds, further exploration of the compound’s potential applications in medicine could be a promising direction .
properties
IUPAC Name |
1,1-dioxo-2,3-dihydro-1-benzothiophen-6-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S/c9-7-2-1-6-3-4-12(10,11)8(6)5-7/h1-2,5H,3-4,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCJFBRTZJCWDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2=C1C=CC(=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20484424 | |
Record name | 6-Amino-2,3-dihydro-1H-1-benzothiophene-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20484424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide | |
CAS RN |
20503-39-3 | |
Record name | 6-Amino-2,3-dihydro-1H-1-benzothiophene-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20484424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-amino-2,3-dihydro-1lambda6-benzothiophene-1,1-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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